(4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid;(1S)-1-phenylethanamine
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Overview
Description
(4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid;(1S)-1-phenylethanamine is a complex organic compound that combines a cyano group, a dimethoxyphenyl group, and a phenylethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetate under the action of sodium ethoxide to obtain an intermediate, which is then hydrolyzed and reduced to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and environmentally friendly solvents to ensure efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
(4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of (4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(3,4-Dimethoxyphenyl)acetonitrile: Shares the dimethoxyphenyl group but differs in the rest of the structure.
3,4-Dimethoxyphenylacetic acid: Similar aromatic structure but lacks the cyano and phenylethanamine groups.
Uniqueness
(4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H32N2O4 |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
(4R)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid;(1S)-1-phenylethanamine |
InChI |
InChI=1S/C16H21NO4.C8H11N/c1-11(2)16(10-17,8-7-15(18)19)12-5-6-13(20-3)14(9-12)21-4;1-7(9)8-5-3-2-4-6-8/h5-6,9,11H,7-8H2,1-4H3,(H,18,19);2-7H,9H2,1H3/t16-;7-/m10/s1 |
InChI Key |
VNKDXBXOHWCAIP-NDOMUHJGSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N.CC(C)[C@@](CCC(=O)O)(C#N)C1=CC(=C(C=C1)OC)OC |
Canonical SMILES |
CC(C)C(CCC(=O)O)(C#N)C1=CC(=C(C=C1)OC)OC.CC(C1=CC=CC=C1)N |
Origin of Product |
United States |
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